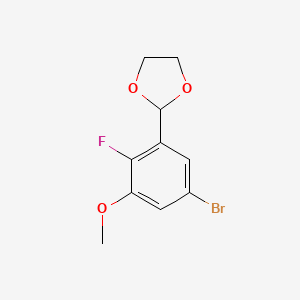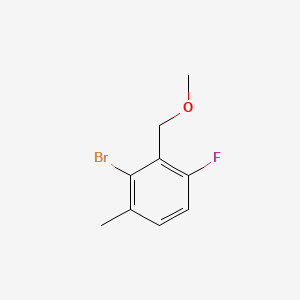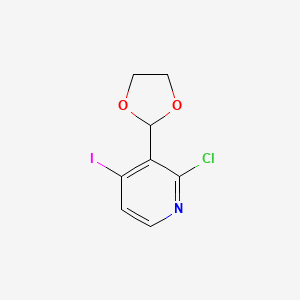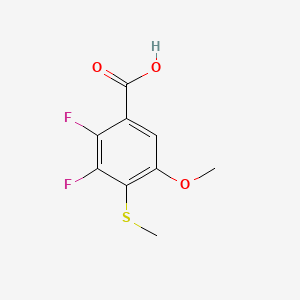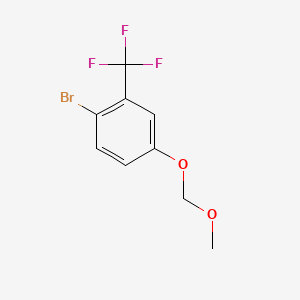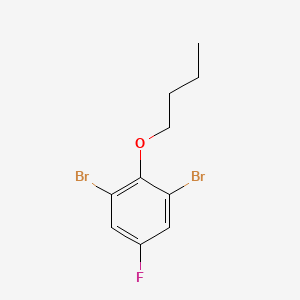
4-Hexylphenyl ethyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hexylphenyl ethyl sulfide (HPES) is an organic compound with the molecular formula C9H16S. It is a colorless liquid with a pungent odor and has been used in a variety of scientific applications. HPES has been used as a reagent in organic synthesis, a reactant in the production of pharmaceuticals, and as a pharmaceutical itself. HPES has also been used as a biomarker in biochemistry and physiology, and is being studied for its potential applications in drug development.
Wissenschaftliche Forschungsanwendungen
4-Hexylphenyl ethyl sulfide has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, a reactant in the production of pharmaceuticals, and as a pharmaceutical itself. 4-Hexylphenyl ethyl sulfide has also been used as a biomarker in biochemistry and physiology, and is being studied for its potential applications in drug development.
Wirkmechanismus
4-Hexylphenyl ethyl sulfide is believed to act as a monoamine oxidase inhibitor, which means that it inhibits the activity of the enzyme monoamine oxidase. This enzyme is responsible for breaking down certain neurotransmitters in the brain, such as serotonin and dopamine. By inhibiting the activity of this enzyme, 4-Hexylphenyl ethyl sulfide can increase the levels of these neurotransmitters, which can have a variety of effects on mood and behavior.
Biochemical and Physiological Effects
4-Hexylphenyl ethyl sulfide has been shown to have a variety of biochemical and physiological effects. In animal studies, 4-Hexylphenyl ethyl sulfide has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to reduce levels of cortisol, a stress hormone. In addition, 4-Hexylphenyl ethyl sulfide has been shown to increase levels of acetylcholine, which is involved in learning and memory. 4-Hexylphenyl ethyl sulfide has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-Hexylphenyl ethyl sulfide has several advantages and limitations for lab experiments. The main advantage of using 4-Hexylphenyl ethyl sulfide is that it is relatively inexpensive and easy to obtain. Additionally, 4-Hexylphenyl ethyl sulfide is relatively stable and can be stored for long periods of time without degradation. However, 4-Hexylphenyl ethyl sulfide is toxic and should be handled with care. In addition, 4-Hexylphenyl ethyl sulfide is not soluble in water and must be dissolved in organic solvents prior to use.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-Hexylphenyl ethyl sulfide. One potential direction is to further study the biochemical and physiological effects of 4-Hexylphenyl ethyl sulfide in humans. Additionally, 4-Hexylphenyl ethyl sulfide could be studied for its potential applications in drug development. 4-Hexylphenyl ethyl sulfide could also be studied for its potential applications in the treatment of psychiatric disorders, such as depression and anxiety. Finally, 4-Hexylphenyl ethyl sulfide could be studied for its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Synthesemethoden
4-Hexylphenyl ethyl sulfide is produced commercially through a process of sulfonation of 4-hexylphenol. The sulfonation reaction is catalyzed by sulfuric acid and is carried out at temperatures of up to 200°C. The reaction yields a mixture of 4-hexylphenyl ethyl sulfides and other by-products, which are then separated and purified by distillation. The main product is 4-hexylphenyl ethyl sulfide, which is then further purified by recrystallization.
Eigenschaften
IUPAC Name |
1-ethylsulfanyl-4-hexylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22S/c1-3-5-6-7-8-13-9-11-14(12-10-13)15-4-2/h9-12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXCWFLBKSNRNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.39 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hexylphenyl ethyl sulfide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

